molecular formula C10H7ClN2O B1272196 5-Chloro-6-phenylpyridazin-3-ol CAS No. 51660-08-3

5-Chloro-6-phenylpyridazin-3-ol

Cat. No. B1272196
CAS RN: 51660-08-3
M. Wt: 206.63 g/mol
InChI Key: ZIBQCQDAFOPHBJ-UHFFFAOYSA-N
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Description

The compound 5-Chloro-6-phenylpyridazin-3-ol is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies can offer insights into its potential characteristics. For instance, the synthesis of various pyridazine derivatives, such as 3-chloro-5-methoxypyridazine , 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides , and 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine , suggests that chloro and phenyl groups can be introduced into the pyridazine ring through various synthetic routes, including chlorination, substitution, and protection/deprotection strategies.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions, including chlorination, substitution, and protection/deprotection strategies. For example, the synthesis of 3-chloro-5-methoxypyridazine involves the protection of a nitrogen atom, selective displacement, and catalytic hydrogenation . Similarly, the synthesis of acyclo-C-nucleosides from oxazinones includes a Diels-Alder reaction, substitution with nucleophiles, and debenzylation . These methods could potentially be adapted for the synthesis of 5-Chloro-6-phenylpyridazin-3-ol by introducing a phenyl group at the appropriate step.

Molecular Structure Analysis

Crystallographic techniques are commonly used to determine the structure of pyridazine derivatives. For instance, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray diffraction, and its molecular geometry was examined using quantum chemical methods . This suggests that similar techniques could be employed to analyze the molecular structure of 5-Chloro-6-phenylpyridazin-3-ol.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including nucleophilic substitution and electrophilic substitution. For example, nucleophilic introduction of different groups into 2-aryl-5-hydroxypyridazin-3(2H)-ones has been described, as well as the reaction of aminopyridazinones with activated malonates to yield pyrido[2,3-d]pyridazines . These reactions highlight the reactivity of the pyridazine ring and suggest possible reactions that 5-Chloro-6-phenylpyridazin-3-ol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be inferred from related compounds. For example, the crystal structure and biological activity of a chloro-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivative were studied, revealing moderate anticancer activity . Additionally, the phase transitions, vibrations, and methyl group tunneling of dimethyl bipyridyl complexes with chloranilic acid were investigated . These studies provide a basis for understanding the potential properties of 5-Chloro-6-phenylpyridazin-3-ol, such as its crystalline state, biological activity, and phase behavior.

Scientific Research Applications

1. Antifungal Application

  • Summary of Application: 5-Chloro-6-phenylpyridazin-3-ol derivatives have been synthesized and tested for their antifungal activities against G. zeae, F. oxysporum, and C. mandshurica .
  • Methods of Application: The compounds were synthesized from mucochloric acid and benzene under mild conditions . The CH2 peaks were observed as singlets in the 5.30-6.31 ppm range .
  • Results or Outcomes: Some of the synthesized compounds displayed good antifungal activities in preliminary tests .

2. Insecticidal Application

  • Summary of Application: N-substituted 5-Chloro-6-phenylpyridazin-3-ol derivatives were synthesized and tested for their insecticidal activity against Plutella xylostella .
  • Methods of Application: The compounds were synthesized based on previous work .
  • Results or Outcomes: The results showed that the synthesized pyridazin-3-ol compounds possessed good insecticidal activities, especially the compounds 4b, 4d, and 4h which showed >90% activity at 100 mg/L .

3. Plant Virucide

  • Summary of Application: Many pyridazine derivatives, including 5-Chloro-6-phenylpyridazin-3-ol, are known to possess a wide range of bioactivities and are often employed as plant virucides .
  • Methods of Application: The specific methods of application as a plant virucide may vary depending on the specific virus and plant species being treated .
  • Results or Outcomes: While specific results or outcomes are not detailed in the source, the use of these compounds as plant virucides suggests they are effective in controlling plant viruses .

4. Anti-inflammatory Agents

  • Summary of Application: Pyridazine derivatives, including 5-Chloro-6-phenylpyridazin-3-ol, have been used as anti-inflammatory agents .
  • Methods of Application: The specific methods of application as an anti-inflammatory agent may vary depending on the specific inflammation condition being treated .
  • Results or Outcomes: While specific results or outcomes are not detailed in the source, the use of these compounds as anti-inflammatory agents suggests they are effective in controlling inflammation .

5. Antitumor Agents

  • Summary of Application: Many pyridazine derivatives, including 5-Chloro-6-phenylpyridazin-3-ol, are known to possess a wide range of bioactivities and are often employed as antitumor agents .
  • Methods of Application: The specific methods of application as an antitumor agent may vary depending on the specific tumor and treatment protocol .
  • Results or Outcomes: While specific results or outcomes are not detailed in the source, the use of these compounds as antitumor agents suggests they are effective in controlling tumor growth .

6. Herbicides

  • Summary of Application: Pyridazine derivatives, including 5-Chloro-6-phenylpyridazin-3-ol, have been used as herbicides .
  • Methods of Application: The specific methods of application as a herbicide may vary depending on the specific weed species and crop being treated .
  • Results or Outcomes: While specific results or outcomes are not detailed in the source, the use of these compounds as herbicides suggests they are effective in controlling weed growth .

properties

IUPAC Name

4-chloro-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBQCQDAFOPHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370956
Record name 5-Chloro-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-phenylpyridazin-3-ol

CAS RN

51660-08-3
Record name 5-Chloro-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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